molecular formula C8H7ClN2O B11909679 3-Chloro-1-methyl-1H-indazol-6-ol

3-Chloro-1-methyl-1H-indazol-6-ol

Cat. No.: B11909679
M. Wt: 182.61 g/mol
InChI Key: ZIQHTDUZSXRJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This specific compound features a chlorine atom at the third position, a methyl group at the first position, and a hydroxyl group at the sixth position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-indazol-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-chloro-4-methylphenylhydrazine, the compound can be synthesized through a series of reactions including cyclization, chlorination, and hydroxylation.

    Cyclization: The precursor 2-chloro-4-methylphenylhydrazine undergoes cyclization in the presence of a suitable catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere to form the indazole core.

    Chlorination: The resulting indazole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the third position.

    Hydroxylation: Finally, the hydroxyl group is introduced at the sixth position through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the hydroxyl group.

    Substitution: The chlorine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar solvents.

Major Products

    Oxidation: Formation of 3-chloro-1-methyl-1H-indazol-6-one.

    Reduction: Formation of 1-methyl-1H-indazol-6-ol.

    Substitution: Formation of 3-substituted-1-methyl-1H-indazol-6-ol derivatives.

Scientific Research Applications

3-Chloro-1-methyl-1H-indazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-indazol-6-ol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazol-6-ol: Lacks the chlorine atom at the third position.

    3-Bromo-1-methyl-1H-indazol-6-ol: Contains a bromine atom instead of chlorine.

    3-Chloro-1H-indazol-6-ol: Lacks the methyl group at the first position.

Uniqueness

3-Chloro-1-methyl-1H-indazol-6-ol is unique due to the specific combination of substituents (chlorine, methyl, and hydroxyl groups) on the indazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-1-methylindazol-6-ol

InChI

InChI=1S/C8H7ClN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3

InChI Key

ZIQHTDUZSXRJJX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)O)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.